molecular formula C18H12ClN3O2S B2844885 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea CAS No. 1202977-99-8

3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea

Cat. No.: B2844885
CAS No.: 1202977-99-8
M. Wt: 369.82
InChI Key: MUBWDZSFXNCBTK-UHFFFAOYSA-N
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Description

3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea typically involves the reaction of benzofuran, thiazole, and chlorophenyl isocyanate under controlled conditions. The reaction may proceed through the following steps:

    Formation of Benzofuran-2-yl Thiazole: Benzofuran and thiazole are reacted in the presence of a suitable catalyst to form the intermediate benzofuran-2-yl thiazole.

    Urea Formation: The intermediate is then reacted with 3-chlorophenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-phenylurea: Lacks the chlorophenyl group, which may affect its biological activity.

    1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-chlorophenyl)urea: Similar structure but with a different position of the chlorine atom.

    1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3-bromophenyl)urea: Contains a bromine atom instead of chlorine, which may influence its reactivity and biological properties.

Uniqueness

3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)urea is unique due to the specific combination of benzofuran, thiazole, and chlorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-12-5-3-6-13(9-12)20-17(23)22-18-21-14(10-25-18)16-8-11-4-1-2-7-15(11)24-16/h1-10H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBWDZSFXNCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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